Cas no 2411179-08-1 (2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide)

2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide
- Z4323368421
- 2411179-08-1
- 2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide
- EN300-26573542
-
- インチ: 1S/C13H24ClNO2/c1-9(2)12(13(3,4)17)15(11(16)7-14)8-10-5-6-10/h9-10,12,17H,5-8H2,1-4H3/t12-/m0/s1
- InChIKey: NWZZQPTUQNAPAT-LBPRGKRZSA-N
- ほほえんだ: ClCC(N([C@@H](C(C)C)C(C)(C)O)CC1CC1)=O
計算された属性
- せいみつぶんしりょう: 261.1495567g/mol
- どういたいしつりょう: 261.1495567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 275
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 40.5Ų
2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573542-0.05g |
2-chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide |
2411179-08-1 | 90% | 0.05g |
$246.0 | 2023-09-14 |
2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamideに関する追加情報
Introduction to 2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide (CAS No. 2411179-08-1)
The compound 2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide (CAS No. 2411179-08-1) represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple stereocenters, including the (3S) configuration, underscores its complexity and the nuanced interactions it may exhibit with biological targets.
Recent research in the domain of molecular pharmacology has highlighted the importance of chiral molecules in drug design. The specific stereochemistry of 2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide positions it as a promising candidate for developing enantiopure therapeutic agents. Studies have demonstrated that the stereogenic center at the (3S) position can critically influence the pharmacokinetic and pharmacodynamic properties of a compound, making its precise synthesis and characterization essential.
The structural motif of this compound, featuring a chloro substituent and a cyclopropylmethyl group, contributes to its unique reactivity and binding affinity. These features are particularly relevant in the context of enzyme inhibition and receptor interaction studies. For instance, the chloro moiety can serve as a hydrogen bond acceptor or participate in hydrophobic interactions, while the cyclopropylmethyl group introduces rigidity to the molecular scaffold, potentially enhancing binding stability.
In the realm of drug discovery, the synthesis of complex molecules like 2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide requires meticulous attention to stereochemical control. Advances in asymmetric synthesis have enabled researchers to achieve high enantiomeric purity, which is crucial for evaluating biological activity. The development of novel catalytic systems has further streamlined the synthesis of such intricate structures, making them more accessible for medicinal chemistry applications.
Current research initiatives are exploring the therapeutic potential of derivatives of 2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide in various disease models. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders. The hydroxy group at the 2-position also opens avenues for further functionalization, allowing for the exploration of novel analogs with enhanced pharmacological properties.
The integration of computational methods into drug discovery has accelerated the evaluation process for compounds like 2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide. Molecular docking simulations and quantum mechanical calculations provide insights into binding interactions at the atomic level, aiding in the optimization of lead structures. These computational tools complement traditional experimental approaches, enabling a more efficient identification of promising candidates for further development.
The role of natural product-inspired scaffolds in medicinal chemistry cannot be overstated. The structural elements found in 2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide echo certain motifs commonly observed in bioactive natural products. By leveraging these structural patterns, chemists can design molecules with tailored biological activities. This approach aligns with the growing emphasis on sustainable drug discovery strategies that incorporate elements from nature's own chemical libraries.
As our understanding of biological pathways continues to expand, so does the demand for innovative molecular tools to modulate these pathways effectively. The compound 2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide exemplifies how structural complexity can be harnessed to develop novel therapeutic agents. Its unique combination of functional groups and stereochemical features makes it a versatile platform for further exploration in drug design.
Future directions in this field may involve exploring synthetic methodologies that enhance scalability and sustainability. Green chemistry principles are increasingly being applied to pharmaceutical synthesis, aiming to minimize environmental impact while maintaining high yields and purity standards. The development of novel catalytic systems that operate under mild conditions will be crucial in achieving these goals.
In conclusion,2-chloro-N-(cyclopropylmethyl)-N-(3S)-2-hydroxy-2,4-dimethylpentan-3-ylacetamide (CAS No. 2411179-08-1) represents a significant contribution to pharmaceutical chemistry. Its complex structure and unique functionalization provide a rich foundation for exploring new therapeutic strategies. As research progresses,this compound is poised to play an important role in advancing our understanding of molecular interactions and their implications for human health.
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